
2-(2-chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound belongs to the class of heterocyclic compounds and has a unique structure that makes it an interesting molecule to study.
作用机制
The mechanism of action of 2-(2-chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole is not fully understood. However, it has been proposed that the compound exerts its biological activity by interacting with various molecular targets such as enzymes and receptors. It has been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been found to interact with receptors such as the GABA receptor, which is involved in the regulation of neurotransmission.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been found to reduce the production of reactive oxygen species, which are involved in oxidative stress. In addition, it has been found to possess analgesic and anti-pyretic properties.
实验室实验的优点和局限性
One of the advantages of using 2-(2-chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in high yield. However, one of the limitations of using this compound is its potential toxicity. It has been found to exhibit cytotoxicity in some cell lines and caution should be taken when handling this compound.
未来方向
There are several future directions for the study of 2-(2-chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole. One direction is the development of more potent and selective analogs of this compound for use in medicine and agriculture. Another direction is the study of the mechanism of action of this compound to better understand its biological activity. In addition, the use of this compound as a fluorescent material in materials science can be further explored.
合成方法
The synthesis method of 2-(2-chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole involves the reaction of 2-chlorobenzoyl chloride with 2-methylphenylhydrazine in the presence of a base such as triethylamine. The resulting intermediate is then cyclized with the help of phosphorus oxychloride to obtain the final product. This method has been optimized to yield high purity and high yield of the compound.
科学研究应用
2-(2-chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and infectious diseases. It has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, it has been found to possess anti-inflammatory and anti-microbial properties.
In the field of agriculture, 2-(2-chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole has been studied for its potential use as a pesticide. It has been found to exhibit insecticidal activity against various pests such as aphids, whiteflies, and spider mites. It has also been found to possess herbicidal activity against weeds.
In the field of materials science, 2-(2-chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole has been studied for its potential use as a fluorescent material. It has been found to exhibit strong fluorescence properties and has been used in the development of fluorescent sensors and probes.
属性
IUPAC Name |
2-(2-chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c1-10-6-2-3-7-11(10)14-17-18-15(19-14)12-8-4-5-9-13(12)16/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJCCQKJFURZDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355195 |
Source


|
| Record name | STK200401 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole | |
CAS RN |
56894-40-7 |
Source


|
| Record name | STK200401 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N'-(4-cyanobenzylidene)acetohydrazide](/img/structure/B5764187.png)
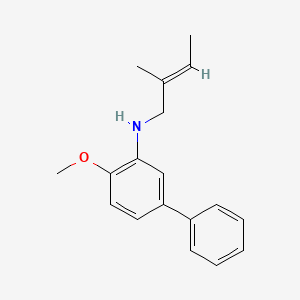
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(4-fluorophenyl)(4-piperidin-1-ylphenyl)methylene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5764193.png)
![4,4'-[(thioxomethylene)bis(hydrazin-2-yl-1-ylidenemethylylidene)]dibenzoic acid](/img/structure/B5764207.png)
![3,4-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5764214.png)
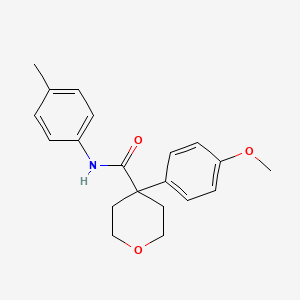
![N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B5764231.png)
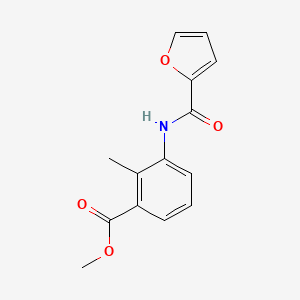
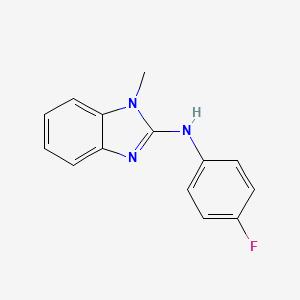

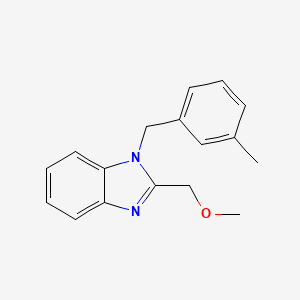
![N-[2-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide](/img/structure/B5764284.png)
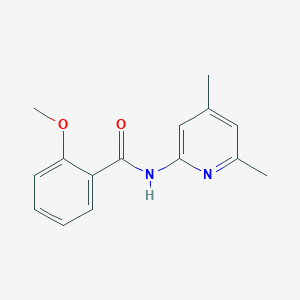
![4-[(2,4-dimethoxyphenyl)carbonothioyl]morpholine](/img/structure/B5764296.png)